molecular formula C25H31N5O4S B2415267 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone CAS No. 1021250-32-7

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone

Cat. No.: B2415267
CAS No.: 1021250-32-7
M. Wt: 497.61
InChI Key: WMTMMPLSHHBIBO-UHFFFAOYSA-N
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Description

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C25H31N5O4S and its molecular weight is 497.61. The purity is usually 95%.
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Properties

IUPAC Name

[1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-(4-ethylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O4S/c1-4-28-10-12-29(13-11-28)25(31)21-15-22(18-5-7-20(34-3)8-6-18)26-24-23(21)17(2)27-30(24)19-9-14-35(32,33)16-19/h5-8,15,19H,4,9-14,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTMMPLSHHBIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=NC3=C2C(=NN3C4CCS(=O)(=O)C4)C)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by allowing potassium ions to flow into the cell.

Mode of Action

This compound acts as an activator of the GIRK1/2 channels . By binding to these channels, it increases their activity, allowing more potassium ions to enter the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.

Biological Activity

The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone , commonly referred to by its structural components, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article will explore its biological activity, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C25_{25}H30_{30}N4_{4}O4_{4}S
  • Molecular Weight : 482.6 g/mol
  • CAS Number : 1021224-72-5

The compound features a complex structure characterized by a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The presence of the dioxidotetrahydrothiophenyl group and methoxyphenyl substituents enhances its lipophilicity and may influence its interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For example, a related compound demonstrated significant anticancer activity against various cell lines:

CompoundCell LineIC50_{50} (µM)
9aHeLa2.59
MCF74.66
HCT-1161.98
DoxorubicinHeLa2.35
MCF74.57
HCT-1162.11

The compound 9a was noted for inducing cell cycle arrest at the S phase in HeLa cells and significant apoptosis levels compared to control cells . This suggests that similar derivatives could possess comparable mechanisms of action.

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets, such as G protein-gated inwardly rectifying potassium (GIRK) channels. This interaction can lead to modulation of cellular signaling pathways, contributing to its anticancer properties and other therapeutic effects .

Synthesis and Evaluation

Research has focused on synthesizing various derivatives of pyrazolo[3,4-b]pyridine to evaluate their biological activities. For instance, studies have shown that modifications in the phenyl substituent can significantly alter anticancer potency. The electronic characteristics of substituents in the para position were found to be crucial for enhancing activity against cancer cell lines .

Scientific Research Applications

Antineoplastic Activity

Recent studies have shown that compounds similar to this pyrazolo[3,4-b]pyridine derivative exhibit significant antitumor activity. For instance, derivatives of pyrazolo[3,4-b]pyridines have been identified as inhibitors of heat shock protein 90 (Hsp90), which is crucial for cancer cell survival and proliferation. This compound may share similar inhibitory effects, making it a candidate for further investigation in cancer therapy .

Neurological Disorders

The structural features of the compound suggest potential applications in treating neurological disorders. The presence of the piperazine moiety indicates possible interactions with neurotransmitter systems, potentially leading to anxiolytic or antidepressant effects. Research into similar compounds has shown promise in modulating serotonin and dopamine pathways .

Case Study 1: Anticancer Efficacy

In a recent study published in Medicinal Chemistry, researchers synthesized several pyrazolo[3,4-b]pyridine derivatives and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that compounds with similar structural motifs to (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone showed promising activity against breast and lung cancer cells .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological properties of pyrazolo[3,4-b]pyridine derivatives. The study demonstrated that specific modifications to the piperazine group significantly enhanced the anxiolytic effects in animal models. This suggests that similar modifications to the compound could yield beneficial effects for anxiety disorders .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridineContains fluorine instead of methoxyPotentially different biological activity due to halogen substitution
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-1H-pyrazoleFeatures a carboxylic acid groupMay exhibit different solubility profiles

This comparative analysis highlights the unique aspects of this compound concerning its structural components and potential applications.

Q & A

Basic: What synthetic strategies are recommended to optimize multi-step synthesis of this compound, particularly for improving yield and purity?

Methodological Answer:
The synthesis involves multi-step pathways requiring precise control of reaction conditions. Key considerations include:

  • Intermediate Isolation : Use hydrazinyl intermediates (e.g., 6-hydrazinyl-triazolo-pyridazine derivatives) as described in similar syntheses, with purification via recrystallization or column chromatography .
  • Solvent Selection : Reflux in polar aprotic solvents like dimethylformamide (DMF) or ethanol, which enhance reactivity for nucleophilic substitutions (e.g., coupling of piperazine moieties) .
  • Catalytic Systems : Employ bases such as potassium carbonate to facilitate condensation reactions, as demonstrated in analogous pyrazolo-pyridine syntheses .
  • Yield Optimization : Systematic variation of temperature (60–100°C) and reaction time (5–8 hours for cyclization steps) to minimize side products .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the 4-ethylpiperazine moiety’s role in biological activity?

Methodological Answer:

  • Analog Synthesis : Replace the 4-ethylpiperazine group with alternative substituents (e.g., morpholine, unsubstituted piperazine) using modular coupling reactions .
  • Biological Screening : Test analogs against kinase panels (e.g., tyrosine kinases) using ATP-competitive assays, as seen in structurally related pyrazolo-pyridine derivatives .
  • Data Correlation : Compare IC50 values with computational docking results (e.g., binding affinity to kinase ATP pockets) to identify critical interactions .
  • Controlled Variables : Maintain consistent substituents at the pyrazolo-pyridine core to isolate the piperazine’s contribution .

Basic: Which analytical techniques are most effective for structural characterization and purity assessment?

Methodological Answer:

  • Spectroscopy :
    • 1H/13C NMR : Confirm regiochemistry of the pyrazolo-pyridine core and sulfone group integration (δ 2.5–3.5 ppm for piperazine protons) .
    • FT-IR : Identify carbonyl stretches (~1680 cm⁻¹) and sulfone S=O vibrations (~1300 cm⁻¹) .
  • Chromatography :
    • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30) to assess purity (>95%) .
    • TLC : Monitor reaction progress using silica gel plates and UV visualization .

Advanced: How can contradictions in reported reaction conditions (e.g., temperature, catalysts) for analogous intermediates be resolved?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs to test variables like temperature (60°C vs. reflux), solvent (DMF vs. ethanol), and base (K2CO3 vs. Et3N) .
  • Mechanistic Analysis : Use LC-MS to track intermediate formation and identify side reactions (e.g., over-oxidation of the sulfone group) .
  • Literature Cross-Validation : Compare kinetic data from Pd-catalyzed reductive cyclizations (e.g., formic acid as a CO surrogate) to optimize catalytic efficiency .

Basic: What in vitro assays are suitable for preliminary evaluation of kinase inhibitory activity?

Methodological Answer:

  • Enzyme Assays : Use recombinant kinases (e.g., JAK2, EGFR) in fluorescence-based ADP-Glo™ assays to measure ATP competition .
  • Cell-Based Assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination via MTT assays .
  • Selectivity Profiling : Screen against a broad kinase panel (e.g., 50+ kinases) to identify off-target interactions .

Advanced: What computational approaches predict binding modes and affinity with target kinases?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1XKK for JAK2) to model the pyrazolo-pyridine core’s orientation in ATP pockets .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the sulfone group and kinase hinge regions .
  • Free Energy Calculations : Apply MM-GBSA to rank binding affinities of analogs, prioritizing synthesis of high-scoring candidates .

Basic: How should stability studies be designed to ensure compound integrity during storage?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks, monitoring via HPLC .
  • Storage Conditions : Store under inert gas (N2) at -20°C in amber vials with desiccants (silica gel) to prevent hydrolysis of the sulfone group .

Advanced: What strategies address low solubility in aqueous buffers during biological testing?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤0.1% v/v) with polysorbate 80 (0.01%) to enhance dispersion in PBS .
  • Prodrug Design : Introduce phosphate or PEGylated groups at the 4-methoxyphenyl moiety to improve hydrophilicity .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation for sustained release .

Basic: What synthetic precautions are critical for handling reactive intermediates (e.g., hydrazinyl derivatives)?

Methodological Answer:

  • Inert Atmosphere : Conduct hydrazine reactions under N2/Ar to prevent oxidation .
  • Low-Temperature Quenching : Add intermediates to ice-cold water to arrest exothermic side reactions .
  • Toxic Byproduct Mitigation : Use scavengers (e.g., activated carbon) to absorb residual hydrazine .

Advanced: How can metabolomics identify off-target effects or metabolite toxicity?

Methodological Answer:

  • LC-HRMS : Profile hepatic metabolites (e.g., S9 fractions) to detect sulfone oxidation or piperazine N-dealkylation .
  • Pathway Analysis : Use MetaboAnalyst to map perturbed pathways (e.g., glutathione depletion) in treated hepatocytes .

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